4-Amino-n-pyridin-3-ylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXIIJKFSVCDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276903 | |
| Record name | 4-amino-n-pyridin-3-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13160-59-3 | |
| Record name | 4-amino-n-pyridin-3-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Benzamide Derivatives in Medicinal Chemistry Research
Benzamide (B126) derivatives constitute a significant class of compounds in medicinal chemistry, possessing a wide array of pharmacological activities. researchgate.net Their structural versatility allows for modifications that can modulate their biological effects, making them attractive candidates for drug discovery and development.
Historically, benzamides have been successfully developed into drugs for various conditions. For instance, some are utilized in psychiatry as antipsychotic agents. researchgate.net The core benzamide structure serves as a pharmacophore, a key structural component responsible for a drug's biological activity. This has spurred ongoing research to synthesize and evaluate new benzamide analogues with enhanced therapeutic properties. researchgate.net
The research interest in benzamide derivatives is broad, encompassing their potential as:
Antimicrobial agents: Studies have shown that certain benzamide derivatives exhibit activity against various bacterial and fungal strains. researchgate.net
Anticancer agents: A significant area of investigation involves the development of benzamide-based compounds as inhibitors of key enzymes implicated in cancer progression, such as histone deacetylases and protein kinases.
Enzyme inhibitors: Beyond cancer, benzamide derivatives are being explored as inhibitors of other crucial enzymes, including those involved in neurodegenerative diseases and other pathological conditions.
The continued exploration of benzamide derivatives underscores their importance as a privileged scaffold in the design of new and effective therapeutic agents.
Overview of 4 Amino N Pyridin 3 Ylbenzamide As a Research Compound
4-Amino-N-pyridin-3-ylbenzamide is a specific chemical entity within the broader family of benzamide (B126) derivatives. Its structure, characterized by a benzamide core linked to a 3-aminopyridine (B143674) moiety, positions it as a compound of interest for chemical and biological research.
Basic chemical information for this compound is available in public databases such as PubChem. uni.lu This information includes its molecular formula (C12H11N3O) and its chemical structure, which are fundamental for any research undertaking. uni.lu While detailed, peer-reviewed studies focusing exclusively on this compound are not extensively available in the public domain, its structural components suggest potential areas of investigation based on the known activities of related compounds.
The presence of the 4-aminobenzamide (B1265587) group and the 3-aminopyridine ring suggests that this compound could be explored for activities similar to other aminopyridine and benzamide derivatives, such as kinase inhibition or antimicrobial effects.
Scope and Objectives of Academic Research on 4 Amino N Pyridin 3 Ylbenzamide and Its Analogues
Strategic Synthetic Routes for this compound
The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the core benzamide structure followed by the introduction or modification of functional groups. A common and logical approach involves the initial coupling of the two main heterocyclic and aromatic precursors, followed by a functional group interconversion to install the final amino group.
Precursor Selection and Preparation
The preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid can be accomplished by reacting it with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-Nitrobenzoic acid | O=C(O)c1ccc(cc1)N+[O-] | Starting material for the benzoyl component |
| 4-Nitrobenzoyl chloride | O=C(Cl)c1ccc(cc1)N+[O-] | Activated form for amidation |
| 3-Aminopyridine (B143674) | Nc1cnccc1 | Source of the pyridin-3-yl moiety |
Amidation Reactions for Benzamide Core Formation
The central step in the synthesis is the formation of the amide bond to create the benzamide core. This is typically achieved by reacting 4-nitrobenzoyl chloride with 3-aminopyridine. The reaction is a nucleophilic acyl substitution where the amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, and in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction yields the intermediate, 4-nitro-N-(pyridin-3-yl)benzamide .
An alternative, though less common, method involves the direct coupling of 4-nitrobenzoic acid with 3-aminopyridine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).
Introduction of the Amino and Pyridin-3-yl Moieties
The pyridin-3-yl moiety is introduced during the amidation step as described above. The final step in the synthesis of this compound is the reduction of the nitro group of 4-nitro-N-(pyridin-3-yl)benzamide to an amino group. This transformation can be achieved using various reducing agents.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often clean and efficient.
Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of hydrochloric acid (HCl). scispace.com
Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or zinc dust in the presence of ammonium (B1175870) chloride can also be employed for this reduction. scispace.com
The successful reduction of 4-nitro-N-(pyridin-3-yl)benzamide yields the target compound, this compound.
Derivatization Strategies for Structural Modification of this compound Analogues
To explore the structure-activity relationship of this compound, analogues can be synthesized through various derivatization strategies. These modifications can be made to the aromatic rings, the amide nitrogen, or the pyridine ring.
Substitution Reactions on Aromatic Rings
The aromatic rings of this compound and its precursors offer sites for substitution reactions to introduce a variety of functional groups.
Halogenation: Halogens such as chlorine, bromine, or fluorine can be introduced onto the benzoyl ring. For instance, starting with a halogen-substituted 4-nitrobenzoic acid allows for the synthesis of halogenated analogues.
Alkoxy and Sulfonyl Groups: Methoxy (B1213986) or other alkoxy groups can be introduced to the aromatic rings, often starting from the corresponding phenol (B47542) or by nucleophilic aromatic substitution. Similarly, sulfonyl groups can be introduced, for example, by reacting an appropriate precursor with a sulfonyl chloride. nih.gov
Table 2: Examples of Derivatization on the Benzoyl Ring
| Starting Material | Reagent/Condition | Product |
| 2-Chloro-4-nitrobenzoic acid | 1. SOCl₂ 2. 3-Aminopyridine 3. Fe/HCl | 4-Amino-2-chloro-N-pyridin-3-ylbenzamide |
| 4-Nitro-3-(trifluoromethyl)benzoic acid | 1. SOCl₂ 2. 3-Aminopyridine 3. H₂/Pd-C | 4-Amino-N-pyridin-3-yl-3-(trifluoromethyl)benzamide |
Modifications of the Amide Nitrogen and Pyridine Ring
The amide nitrogen and the pyridine ring also present opportunities for structural modifications.
Amide Nitrogen Alkylation: The amide nitrogen can potentially be alkylated, although this can be challenging due to the potential for N-alkylation on the pyridine ring as well. This would require careful selection of reaction conditions and protecting groups.
Pyridine Ring Substitution: The pyridine ring can be modified prior to its coupling with the benzoyl moiety. For example, using a substituted 3-aminopyridine, such as 2-chloro-3-aminopyridine or 5-methyl-3-aminopyridine, in the initial amidation reaction would lead to analogues with substitutions on the pyridine ring.
The derivatization of the amino group of the final product, for instance through acylation or sulfonylation, can also lead to a wide range of analogues with potentially different properties.
Synthesis of Fused-Ring Benzamide Derivatives
The creation of fused-ring systems from this compound or analogous structures is a key area of chemical synthesis, aiming to generate novel molecular architectures with diverse properties. These syntheses often rely on intramolecular or intermolecular cyclization reactions, where new rings are constructed onto the existing benzamide framework.
One prominent strategy involves the synthesis of quinazoline (B50416) and quinazolinone derivatives. These fused heterocyclic systems can be formed by reacting an aminobenzamide, such as 2-aminobenzamide (B116534), with various reagents like benzoyl chlorides. orientjchem.org A suggested mechanism for this transformation involves the initial formation of the benzamide, followed by a nucleophilic attack of the amino group onto a carbonyl, and subsequent dehydration to yield the quinazolinone ring. orientjchem.org While this example starts with 2-aminobenzamide, similar principles can be applied to derivatives of this compound, provided the amino group is positioned correctly to facilitate cyclization. For instance, N-(2-benzimidazoyl)-2-aminobenzamides can react with 2-bromobenzaldehydes to form benzo nih.govnih.govimidazo[1,2-a]quinazolines. nih.gov
Another versatile approach is electrophilic cyclization. In this method, a precursor like a 2-(1-alkynyl)benzamide can undergo cyclization in the presence of an electrophile. nih.gov This reaction can lead to the formation of cyclic imidates through an O-cyclization pathway, where the amide oxygen acts as the nucleophile. nih.gov These cyclic imidates can then serve as intermediates for further transformations.
Furthermore, radical cyclization presents a modern and powerful tool for constructing fused rings. nih.gov For example, nitrogen-centered radicals, which can be generated under photoredox catalytic conditions, can undergo intramolecular cyclization to form nitrogen-containing heterocycles. acs.org This method has been applied to the synthesis of various fused benzimidazole (B57391) systems. nih.gov The specific regioselectivity of the cyclization (i.e., which atoms form the new bond) can often be controlled by the reaction conditions and the structure of the starting material. acs.org
Validation of Synthesized Analogues: Advanced Spectroscopic and Spectrometric Characterization
The unambiguous confirmation of the chemical structure of synthesized molecules like this compound and its derivatives is paramount. This is achieved through a combination of sophisticated analytical techniques that probe the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides a detailed map of the carbon and hydrogen skeleton of a molecule.
¹H NMR: In the proton NMR spectrum of a related compound, 2-amino-3-methylpyridinium-3,5-dinitrobenzoate, the amino group protons (NH₂) appear as a signal at δ 7.7 ppm, while aromatic protons on the pyridinium (B92312) ring are observed as doublets at δ 7.8 and 8.0 ppm. researchgate.net For this compound, one would expect distinct signals for the protons on both the benzene (B151609) and pyridine rings, likely in the δ 6.5-8.7 ppm range. The amide proton (-NH-) would typically appear as a singlet, and the amino protons (-NH₂) would also produce a characteristic signal.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. In a study of N-pyridin-3-yl-benzenesulfonamide, a structurally similar compound, carbon signals for the pyridine ring were observed at δ 145.23, 141.66, and 124.02 ppm. researchgate.net For this compound, the carbonyl carbon of the amide group is expected to appear significantly downfield (typically >160 ppm). The aromatic carbons of the two rings would generate a series of signals in the approximate range of δ 110-150 ppm, with their precise chemical shifts influenced by the attached amino and amide groups.
| ¹H NMR Spectroscopic Data (Predicted) | |
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons (Benzene & Pyridine Rings) | 6.5 - 8.7 |
| Amide Proton (-CONH-) | Broad singlet, variable position |
| Amino Protons (-NH₂) | Broad singlet, variable position |
| ¹³C NMR Spectroscopic Data (Predicted) | |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | > 160 |
| Aromatic Carbons (C-N, C-C) | 110 - 160 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups typically appear in the region of 3200–3500 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group would be prominent around 1630–1680 cm⁻¹. Additionally, C=C and C-H vibrations from the aromatic rings would be visible in the fingerprint region of the spectrum. The IR spectrum of the related sulfanilamide (B372717) shows N-H stretching bands and other characteristic peaks that help confirm its structure. researchgate.net
| IR Spectroscopic Data (Predicted) | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amine & Amide) | 3200 - 3500 |
| C=O Stretch (Amide) | 1630 - 1680 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.
The mass spectrum of this compound (C₁₂H₁₁N₃O) would show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (213.24 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the cleavage of the amide bond, a common fragmentation pathway for such molecules, resulting in fragments corresponding to the aminobenzoyl cation and the aminopyridine radical cation or vice versa. miamioh.edu The PubChem database lists a predicted monoisotopic mass of 213.09021 Da for this compound. uni.lu
| Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| Monoisotopic Mass | 213.09021 Da uni.lu |
| Predicted [M+H]⁺ | 214.09749 m/z uni.lu |
| Predicted [M+Na]⁺ | 236.07943 m/z uni.lu |
Anticancer Potential and Underlying Molecular Mechanisms
The anticancer potential of compounds structurally related to this compound has been explored through various studies. The core structure, often featuring a pyridine ring linked to a benzamide or a similar aromatic system, is a common motif in the design of kinase inhibitors and other targeted cancer therapies.
In Vitro Cytotoxicity and Antiproliferative Studies in Diverse Cancer Cell Lines
The initial assessment of a potential anticancer compound involves evaluating its ability to inhibit the growth of and kill cancer cells in a laboratory setting.
Numerous studies have demonstrated the cytotoxic and antiproliferative effects of analogues of this compound across a range of cancer cell lines. For instance, compounds featuring a pyridinyl-pyrimidinyl framework have shown promise in inhibiting the proliferation of various cancer cells, with particular activity noted in breast cancer models. nih.gov One study on a series of 4-amino-thieno[2,3-d]pyrimidines, which are structurally related, identified a compound with an IC50 value of 0.013 µM against the MCF-7 breast cancer cell line. nih.gov
Derivatives of 1,3,4-thiadiazole (B1197879) containing a benzamide moiety have also been synthesized and evaluated for their anticancer activity. researchgate.net In one study, these compounds exhibited significant cytotoxicity, particularly against the HT29 colorectal cancer cell line. researchgate.net Notably, nitro-containing derivatives showed remarkable inhibitory activity against this cell line. researchgate.net
It is a common strategy in medicinal chemistry to synthesize a series of related compounds to identify those with the most potent and selective anticancer activity. For example, in a study of 4-aminoquinazoline derivatives, compound 6b was identified as having potent antiproliferative activity against a panel of six cancer cell lines (HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7) without significant toxicity to normal human cells. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Pyridinyl-pyrimidinyl derivatives | Breast cancer models | Not Specified | Selective inhibition of cancer cell growth. | nih.gov |
| 4-amino-thieno[2,3-d]pyrimidine (compound 2) | MCF-7 (breast) | MTT | IC50 of 0.013 µM. | nih.gov |
| Nitro-containing 1,3,4-thiadiazole-benzamide derivatives | HT29 (colorectal) | Not Specified | Remarkable inhibitory activity. | researchgate.net |
| 4-aminoquinazoline derivative (compound 6b) | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Not Specified | Potent antiproliferative activity. | nih.gov |
This table is illustrative and based on findings for structural analogues. Direct data for this compound is not available.
A crucial aspect of anticancer drug discovery is understanding the mechanism by which a compound induces cell death. Many effective chemotherapeutic agents work by inducing apoptosis (programmed cell death) or causing cell cycle arrest, which prevents cancer cells from dividing.
For analogues of this compound, these mechanisms have been a key area of investigation. For example, a study on a new sulfonamide derivative, S1 , in acute leukemia cells (K562 and Jurkat) demonstrated that it induced morphological changes characteristic of apoptosis. scbt.com In K562 cells, S1 caused cell cycle arrest at the G2/M phase and activated both the extrinsic and intrinsic apoptotic pathways. scbt.com In Jurkat cells, the compound led to cell cycle blockade at the G0/G1 phase and induced apoptosis through the intrinsic pathway. scbt.com
Similarly, the potent 4-aminoquinazoline derivative 6b was found to cause G1 cell cycle arrest and induce apoptosis through a mitochondrial-dependent pathway in HCT116 cells. nih.gov Research on other related structures, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, also revealed selective cell cycle perturbation in sensitive cancer cells.
To gauge the potential clinical utility of a new compound, its efficacy is often compared to that of existing chemotherapy drugs. While direct comparative data for this compound is not available, studies on its analogues sometimes include such comparisons. For instance, the anticancer agent imatinib, which contains a 4-(pyridin-3-yl)pyrimidine moiety, is a well-established tyrosine kinase inhibitor used in the treatment of certain types of leukemia and other cancers. semanticscholar.org The development of new compounds with this core structure often aims to improve upon the efficacy or safety profile of existing drugs like imatinib.
In Vivo Antitumor Efficacy in Preclinical Models (e.g., xenograft models)
Promising results from in vitro studies are typically followed by in vivo testing in animal models to assess a compound's antitumor activity in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.
While specific in vivo data for this compound is not found in the reviewed literature, studies on its analogues have shown in vivo efficacy. For example, a potent methuosis-inducing agent, a derivative of azaindole, demonstrated a remarkable tumor-suppressive effect in an MDA-MB-231 xenograft mouse model. semanticscholar.org Another study on 4-amino-thieno[2,3-d]pyrimidine derivatives showed that some of these compounds exhibited antitumor activity against the HT1080 human fibrosarcoma tumor growth model in vivo. nih.gov
Identification of Molecular Targets and Signaling Pathways in Oncogenesis
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the development of targeted therapies. Many pyridine and benzamide-containing compounds are designed to inhibit protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.
For instance, the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently overactive in many human cancers, is a common target. nih.gov The 4-aminoquinazoline derivative 6b was found to be a selective inhibitor of PI3Kα, with an IC50 of 13.6 nM, and subsequently blocked the PI3K/Akt signaling pathway in HCT116 cells. nih.gov
Other related compounds have been investigated for their ability to inhibit histone deacetylases (HDACs), enzymes that play a role in gene expression and are implicated in cancer development. nih.gov The pyridinyl-pyrimidinyl framework has been a key structural feature in the design of such inhibitors. nih.gov Furthermore, some thieno[2,3-d]pyrimidine (B153573) derivatives have been found to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are involved in angiogenesis (the formation of new blood vessels that supply tumors). nih.gov
Receptor Tyrosine Kinase (RTK) Inhibition (e.g., against lung cancer models)
Analogues of this compound have been investigated as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling and are often dysregulated in cancers like non-small cell lung cancer (NSCLC). nih.gov The general class of 4-(phenylamino)quinazolines, which share structural similarities with derivatives of the lead compound, are known to be potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov
Structure-activity relationship (SAR) studies on pyridine derivatives have shown that the presence and position of certain functional groups, such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2), can enhance their antiproliferative activity against various cancer cell lines. nih.gov For instance, a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) benzamide derivatives were synthesized and evaluated for their tyrosine kinase inhibitory activity. mdpi.com The position of substituents on the benzamide ring was found to significantly impact their inhibitory properties. Derivatives with substitutions at the 4- or 3-position of the benzamide ring exhibited the highest activity, while those with substitutions at the 2-position or a 2-bromine residue showed the lowest. mdpi.com This suggests that the substitution pattern on the benzamide ring is a key determinant of RTK inhibitory potential.
| Compound/Derivative Class | Target/Model | Key Findings |
| 4-(Phenylamino)quinazolines | EGFR Tyrosine Kinase | Potent and selective inhibition. |
| Pyridine Derivatives | Various Cancer Cell Lines | Antiproliferative activity enhanced by -OMe, -OH, and -NH2 groups. |
| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) benzamide derivatives | Tyrosine Kinase | Substitution at the 3- or 4-position of the benzamide ring is favorable for activity. |
Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation
A notable analogue of this compound is Mocetinostat (MGCD0103), an orally active and isotype-selective histone deacetylase (HDAC) inhibitor. Mocetinostat, identified as N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide, selectively inhibits HDACs 1, 2, 3, and 11 at submicromolar concentrations. This inhibition leads to the accumulation of acetylated histones, which in turn induces the expression of the p21 protein, cell-cycle arrest, and apoptosis in cancer cells. The aminophenyl-benzamide headgroup is a key feature of this class of HDAC inhibitors.
Aurora Kinase Inhibition
The 4-amino-N-phenylbenzamide fragment has been identified as a beneficial substituent in the design of selective Aurora-A kinase inhibitors based on an imidazo[4,5-b]pyridine scaffold. One such derivative, an N-phenylbenzamide compound, demonstrated significant potency and selectivity for Aurora-A over Aurora-B, with IC50 values of 0.075 µM and 4.12 µM, respectively. Docking studies have indicated that the N-phenylbenzamide fragment of these inhibitors overlays well with that of other known Aurora-A selective inhibitors within the enzyme's active site. Further modifications have led to the discovery of derivatives with high selectivity for inhibiting Aurora-A in various cancer cell lines, including cervical and colon cancer cells.
| Derivative Class | Target Kinase | IC50 Values | Key Feature |
| Imidazo[4,5-b]pyridine with N-phenylbenzamide substituent | Aurora-A | 0.075 µM | 4-amino-N-phenylbenzamide fragment |
| Aurora-B | 4.12 µM |
Lipoxygenase (LOX) Enzyme Inhibition
While direct studies on this compound are limited, research on structurally related compounds provides insights into potential LOX inhibition. A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov The optimization of this benzenesulfonamide-based scaffold has led to compounds with nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenases. nih.gov Although the core is a sulfonamide rather than a benzamide, the shared 4-amino-N-aryl backbone suggests that with appropriate modifications, the this compound scaffold could also be explored for LOX inhibitory activity.
Bruton's Tyrosine Kinase (BTK) Inhibition in B-cell Malignancies
The this compound scaffold is relevant to the development of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in treating B-cell malignancies. nih.gov While many BTK inhibitors feature different core structures, the pyridine carboxamide moiety is a recognized pharmacophore. For example, a series of pyridine carboxamides were found to be potent and selective BTK inhibitors with excellent enzymatic and cellular inhibitory activity. mdpi.com One compound from this series demonstrated an IC50 of 0.6 nM against BTK. mdpi.com
Furthermore, acalabrutinib, an approved BTK inhibitor, is a benzamide derivative, specifically 4-amino-N-(pyridin-2-yl)benzamide with a complex side chain. nih.gov This highlights the utility of the N-pyridin-ylbenzamide core in designing potent BTK inhibitors. Additionally, novel 4-aminoquinoline-3-carboxamide derivatives have been discovered as potent, reversible BTK inhibitors, further underscoring the importance of the amino-carboxamide linkage to a nitrogen-containing heterocycle in this class of inhibitors. nih.gov
| Derivative Class | Target Kinase | IC50 | Key Structural Feature |
| Pyridine Carboxamides | BTK | 0.6 nM | Pyridine carboxamide |
| Acalabrutinib | BTK | - | N-(pyridin-2-yl)benzamide |
| 4-Aminoquinoline-3-carboxamides | BTK | 5.3 nM (WT) | 4-aminoquinoline-3-carboxamide |
Antimicrobial Properties and Spectrum of Activity
In addition to anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activity.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
A structurally related compound, N-pyridin-3-yl-benzenesulfonamide, has shown significant antimicrobial activity. In tests against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli, this compound exhibited considerable zones of inhibition at various concentrations.
Another class of related compounds, para-amino-N-((1-alkylpyridin-1-ium bromide)-4-yl) benzamide surfactants, have also been investigated for their antibacterial properties. These cationic surfactants have shown efficacy against sulfate-reducing bacteria (SRB).
The antibacterial effectiveness of these and similar compounds underscores the potential of the this compound scaffold in the development of new antimicrobial agents.
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Salmonella typhi, Escherichia coli |
| para-amino-N-((1-alkylpyridin-1-ium bromide)-4-yl) benzamide surfactants | - | Sulfate-Reducing Bacteria |
Antifungal Efficacy
While direct studies on the antifungal properties of this compound are not extensively documented, research into structurally related compounds containing pyridine and benzamide moieties has shown promise. For instance, various N-phenylbenzamide derivatives incorporating a triazole ring have demonstrated significant antifungal activity against several phytopathogenic fungi. researchgate.net In one study, certain derivatives exhibited excellent activity against Alternaria alternata and Alternaria solani, with some compounds showing broader spectrum efficacy against multiple fungal species. researchgate.net Similarly, pyrimidine (B1678525) derivatives that include an amide moiety have been synthesized and tested, with some analogues showing potent inhibition of fungal growth, in some cases exceeding that of the commercial fungicide Pyrimethanil. nih.govnih.gov These findings suggest that the benzamide and pyridine scaffolds present in this compound are recognized pharmacophores in the design of antifungal agents, though the specific efficacy of the parent compound requires further investigation.
Anti-tubercular Activity against Mycobacterium tuberculosis
Analogues of this compound have been synthesized and evaluated for their potential as anti-tubercular agents. A notable series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has shown significant activity against Mycobacterium tuberculosis H37Ra. The design of these compounds was inspired by the structure of pyrazinamide, a first-line anti-tubercular drug.
Within this research, several compounds demonstrated potent inhibitory effects. Five compounds from one series (6a, 6e, 6h, 6j, and 6k) and one from a second series (7e) were particularly active, with IC₅₀ values (the concentration required to inhibit 50% of bacterial growth) ranging from 1.35 to 2.18 µM. Further evaluation of the most active compounds revealed IC₉₀ values (the concentration to inhibit 90% of growth) between 3.73 and 4.00 µM for most, indicating strong efficacy. Importantly, cytotoxicity assessments against human embryonic kidney (HEK-293) cells showed that these active compounds are non-toxic to human cells, suggesting a favorable therapeutic window.
Table 1: Anti-tubercular Activity of Substituted-N-(pyridin-3-yl)benzamide Analogues
| Compound ID | Modification | IC₅₀ (µM) against M. tuberculosis H37Ra | IC₉₀ (µM) against M. tuberculosis H37Ra |
|---|---|---|---|
| 6a | Series I | 1.83 | 3.73 |
| 6e | Series I | 2.18 | 40.32 |
| 6h | Series I | 1.35 | 4.00 |
| 6j | Series I | 1.84 | 3.98 |
| 6k | Series I | 1.89 | 3.75 |
| 7e | Series II | 1.83 | Not Reported |
Anti-inflammatory Effects and Immunomodulation Research
The anti-inflammatory potential of compounds structurally related to this compound has been explored. For example, a novel triazole derivative, 5-pyridin-2-yl-1H- nih.govwikipedia.orgresearchgate.nettriazole-3-carboxylic acid ethyl ester, was investigated for its anti-inflammatory properties using an egg albumin denaturation assay. nih.gov Protein denaturation is a key factor in the pathology of inflammatory conditions like rheumatoid arthritis. nih.gov The study found that this compound exhibited a dose-dependent inhibition of heat-induced protein denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL. nih.gov This effect was comparable to that of aspirin, a standard anti-inflammatory drug, which showed 81.3% inhibition at the same concentration. nih.gov This research highlights the potential of the pyridine-triazole scaffold as a basis for developing new anti-inflammatory agents. However, specific studies on the immunomodulatory or direct anti-inflammatory effects of this compound itself are limited.
Applications in Neurological and Psychiatric Disorder Research
The core structure of this compound and its analogues have been investigated as modulators of several key neurological targets.
The Neuropeptide Y (NPY) system, particularly the Y2 receptor subtype, is a significant target in the research of anxiety and other psychiatric disorders. nih.gov The Y2 receptor acts as a presynaptic auto-receptor that negatively regulates the release of NPY, an endogenous anxiolytic peptide. nih.gov Therefore, antagonizing the Y2 receptor is hypothesized to increase NPY levels in the central nervous system, producing anxiolytic-like effects. nih.gov While several non-peptide Y2 receptor antagonists have been developed, such as BIIE0246, direct research linking this compound to NPY Y2 receptor antagonism is not prominent in the current literature. nih.govnih.gov The exploration of novel, small-molecule Y2 antagonists remains an active area of research for potential therapeutic applications in mood and anxiety disorders. ebi.ac.uk
The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the brain and is the target of many clinically important drugs, including benzodiazepines. wikipedia.orgmdpi.com These drugs act as positive allosteric modulators (PAMs), enhancing the effect of GABA without directly activating the receptor themselves. wikipedia.org The diverse subunit composition of GABAA receptors (e.g., α, β, γ, δ) allows for pharmacological specificity. mdpi.com Receptors containing the δ-subunit, for example, are typically located extrasynaptically and mediate tonic inhibition, making them an attractive target for novel therapeutics. mdpi.com While various heterocyclic compounds have been identified as allosteric modulators of GABAA receptors, specific studies evaluating this compound or its close analogues for this activity, particularly on δ-subunit containing receptors, are not yet available in the public domain.
Rho-associated kinases (ROCK), particularly the ROCK1 isoform, are implicated in various neurological processes and are considered a therapeutic target for conditions like spinal cord injury and other neurological disorders. Research into novel ROCK inhibitors has included analogues of this compound.
Table 2: ROCK II Inhibitory Activity of a Pyridin-3-yl Analogue
| Compound ID | Structure Description | Target Kinase | IC₅₀ (µM) |
|---|
| 4j | N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl) thiazol-2-yl)-2,3-dihydrobenzo[b] nih.govwikipedia.org dioxine-2-carboxamide | ROCK II | 0.96 |
Exploration of Cardiovascular Disease Research Applications
The structural motif of a pyridine ring linked to a benzamide core, as seen in this compound, is a feature present in various compounds investigated for their potential in cardiovascular disease research. The exploration of its analogues has primarily centered on their interaction with key signaling pathways implicated in vascular function and pathology.
Rho-associated Kinase (ROCK1) Inhibition in Vascular Homeostasis
The Rho-associated kinase (ROCK) signaling pathway is a critical regulator of numerous cellular functions, including smooth muscle contraction, cell adhesion, and motility. nih.gov Consequently, it plays a significant role in the pathophysiology of various cardiovascular diseases. Hyperactivity of ROCK can lead to the phosphorylation of protein kinase C (PKC), inducing smooth muscle cell contraction in the vascular system. peerj.com This has made ROCK, particularly the ROCK1 isoform, an attractive therapeutic target for conditions like hypertension and other cardiovascular disorders. peerj.comnih.gov
Research into small molecule inhibitors has identified several compounds structurally related to this compound that exhibit inhibitory activity against ROCK1. These inhibitors often feature a pyridine ring, which has been shown to interact with the hinge loop in the binding pocket of the kinase domain. peerj.com For instance, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been studied as ROCK1 inhibitors, with some showing a wide range of inhibitory activity. peerj.com Molecular modeling studies on these analogues have helped to elucidate the structure-activity relationship and guide the design of more potent inhibitors. peerj.com
In the investigation of 4-aryl-thiazole-2-amines, another class of ROCK inhibitors, it was observed that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov This highlights the importance of the pyridine moiety's orientation in the binding affinity to the ROCK enzyme. The most potent compound in this series, compound 4v, demonstrated a half-maximal inhibitory concentration (IC50) of 20 nM against ROCK II. nih.gov
| Compound Analogue Class | Target | Key Findings | Reported IC50 Values |
|---|---|---|---|
| N-ethyl-4-(pyridin-4-yl)benzamide-based compounds | ROCK1 | Showed a wide range of inhibitory activity against ROCK1. peerj.com | 0.003 µM - 16 µM peerj.com |
| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | Compound 4v was the most potent in the series. nih.gov | 20 nM (for compound 4v) nih.gov |
Modulation of Lipid Levels and Atherosclerosis Pathways
The Rho/ROCK pathway is also implicated in the development of atherosclerosis. researchgate.net Research suggests that this pathway is pro-atherogenic, and its inhibition may offer clinical benefits. researchgate.net While direct studies on this compound's effect on lipid levels and atherosclerosis are not available, the investigation of ROCK inhibitors provides a relevant context. The inhibition of ROCK has been shown to have beneficial effects in various cardiovascular disorders, which are often linked to lipid dysregulation and atherosclerotic plaque formation. nih.gov The therapeutic potential of targeting the Rho/ROCK pathway is an active area of research in the context of atherosclerosis. researchgate.net
Enzyme and Receptor Binding Affinity Studies
The biological activity of a compound is fundamentally determined by its binding affinity to specific enzymes and receptors. For analogues of this compound, binding studies have primarily focused on kinase inhibition.
Docking and molecular dynamics studies on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors have revealed critical interactions within the ATP binding pocket of the enzyme. peerj.com These computational models help to understand how these molecules orient themselves and which chemical groups are favorable for potent inhibition. peerj.com
Beyond kinases, pyridine-containing structures have also been investigated for their affinity to other receptors. For example, a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles have been synthesized and evaluated for their binding affinity to sigma receptors (σR), which are implicated in neurological disorders. nih.gov In one study, the ligand 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) showed a high affinity for the σ1 receptor subtype, with a Ki value of 1.45 nM. nih.gov This demonstrates the versatility of the pyridine scaffold in targeting different receptor types.
| Compound Analogue | Receptor/Enzyme | Binding Affinity (Ki) |
|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ1R | 1.45 ± 0.43 nM nih.gov |
| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-(prop-2-yn-1-ylamino)pyridine-3,5-dicarbonitrile (3) | hσ1R | 2.97 ± 0.22 nM nih.gov |
| 2-{[4-(1-benzylpiperidin-4-yl)butyl]amino}-6-(prop-2-yn-1-ylamino)pyridine-3,5-dicarbonitrile (4) | hσ1R | 3.97 ± 0.66 nM nih.gov |
Computational Chemistry and Molecular Modeling Studies of 4 Amino N Pyridin 3 Ylbenzamide and Its Analogues
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a cornerstone of computational drug design, offering predictions of how a ligand, such as 4-Amino-N-pyridin-3-ylbenzamide, might bind to the active site of a protein. These simulations are crucial for identifying key interactions that govern binding affinity and specificity.
In studies involving analogues of this compound, molecular docking has been instrumental in elucidating binding modes within various protein kinases. For instance, in the investigation of N-ethyl-4-(pyridin-4-yl)benzamide based compounds as ROCK1 inhibitors, docking studies revealed critical hydrogen bond interactions with hinge loop residues of the kinase domain. peerj.com The pyridinyl-benzamide scaffold consistently orients itself within the ATP-binding pocket, with the pyridine (B92270) and benzamide (B126) moieties forming key hydrogen bonds and hydrophobic interactions. peerj.com For example, the docking of a cocrystallized ligand, N-((2,3-Dihydrobenzo[b] uni.lunih.govdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide, showed stabilization through both polar and hydrophobic interactions in the active site of ROCK1. peerj.com
Similarly, in the pursuit of anti-COVID-19 compounds, molecular docking was used to screen a library of molecules, including those with aromatic rings and amide groups similar to this compound, against the main protease (Mpro) of the virus. nih.gov These studies highlighted the importance of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, in the binding of ligands to the active site amino acids. nih.gov
The accuracy of these docking predictions is often validated by comparing the docked pose of a ligand to its experimentally determined crystallographic pose. A low root-mean-square deviation (RMSD) between the two is indicative of a successful docking protocol. peerj.com
| Compound/Analogue | Target Protein | Key Interacting Residues | Type of Interaction |
| N-ethyl-4-(pyridin-4-yl)benzamide analogues | ROCK1 | M156, K105, R84, F87 | Hydrogen Bonds, Hydrophobic Interactions |
| 4-acrylamido-N-(pyridazin-3-yl)benzamide | COVID-19 Mpro | Q190, Q193 | Hydrogen Bonds, Non-covalent Interactions |
| Phenylurea substituted 2,4-diamino-pyrimidines | PbCDPK1 | Glu154, Glu151 | Hydrogen Bonds |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-protein complex over time. peerj.comrsc.org These simulations are essential for assessing the stability of the interactions predicted by docking and for understanding the dynamic behavior of the system.
MD simulations performed on analogues of this compound have provided valuable insights into their binding stability. In the study of ROCK1 inhibitors, MD simulations of the docked complexes were conducted to evaluate the stability of the protein-ligand interactions. peerj.com The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored throughout the simulation to assess conformational stability. peerj.com A stable RMSD profile suggests that the ligand remains securely bound within the active site. peerj.com
Furthermore, MD simulations can elucidate the role of specific interactions in maintaining the stability of the complex. For example, the persistence of hydrogen bonds and hydrophobic contacts observed during MD simulations reinforces their importance in the binding of N-ethyl-4-(pyridin-4-yl)benzamide analogues to ROCK1. peerj.com In the context of anti-COVID-19 drug discovery, MD simulations of a lead compound bound to Mpro revealed that strong non-covalent interactions are key for the stability of the ligand within the protein's active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for activity.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov In the study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, a CoMFA model was developed to understand the structure-activity relationship. nih.gov The resulting contour maps from the CoMFA analysis highlighted regions where steric bulk and specific electrostatic properties would be favorable or unfavorable for activity, guiding the design of new, more potent inhibitors. nih.gov The statistical validity of the CoMFA model was confirmed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov A CoMSIA model was also generated for the N-ethyl-4-(pyridin-4-yl)benzamide series of ROCK1 inhibitors. nih.gov The contour maps from the CoMSIA model provided a more detailed understanding of the structural requirements for optimal interaction with the ROCK1 active site, complementing the findings from the CoMFA analysis. nih.gov Both the CoMFA and CoMSIA models demonstrated reasonable external predictive ability, indicating their utility in guiding lead optimization. nih.gov
| Model | q² | r² | ONC | r²_pred |
| CoMFA | 0.774 | 0.965 | 6 | 0.703 |
| CoMSIA | 0.676 | 0.949 | 6 | 0.548 |
| q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; ONC: Optimal number of components; r²_pred: External predictive ability. nih.gov |
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net DFT calculations can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding a molecule's chemical behavior and interaction with biological targets.
For an analogue of this compound, 4-acrylamido-N-(pyridazin-3-yl)benzamide, DFTB (Density Functional-based Tight-Binding) studies were employed to investigate its interaction with the active site of the COVID-19 Mpro. nih.gov These calculations helped to identify key amino acid residues, such as Q190 and Q193, that play a critical role in stabilizing the ligand. nih.gov The analysis of the Lowest Unoccupied Molecular Orbital (LUMO) indicated that the acrylamide (B121943) group is susceptible to nucleophilic attack, which is relevant for covalent inhibition. nih.gov
DFT calculations are also used to optimize the geometry of molecules and to calculate vibrational frequencies, which can be compared with experimental data from techniques like FTIR spectroscopy. researchgate.net
Binding Free Energy Calculations (e.g., MM-GB/SA)
Binding free energy calculations are used to estimate the strength of the interaction between a ligand and a protein. semanticscholar.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are popular approaches for these calculations. nih.govsemanticscholar.org They combine molecular mechanics energies with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. semanticscholar.org
For the lead anti-COVID-19 compound, MM/GBSA calculations yielded a binding free energy of -42.72 kcal/mol, indicating a strong and favorable interaction with the Mpro enzyme. nih.gov These calculations can also be used to decompose the total binding energy into contributions from individual amino acid residues, providing a detailed map of the key interactions driving ligand binding. nih.gov
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Key Pharmacophores and Structural Motifs Critical for Biological Activity
The biological activity of 4-Amino-N-pyridin-3-ylbenzamide is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups, which constitute its pharmacophore. By analyzing related classes of kinase inhibitors, we can deduce the likely key pharmacophoric features of this compound.
The fundamental pharmacophore of N-arylbenzamide derivatives often includes:
A hydrogen bond donor/acceptor system: The amide linkage (-CONH-) is a critical motif, with the NH group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as a hydrogen bond acceptor. This feature is pivotal for anchoring the ligand within the ATP-binding site of many kinases, often forming a key interaction with the hinge region.
Aromatic/hydrophobic regions: The 4-aminophenyl ring and the pyridinyl ring provide two distinct aromatic regions. These can engage in hydrophobic and π-π stacking interactions with amino acid residues in the target protein.
A basic nitrogen atom: The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor or be protonated, forming ionic interactions, which can contribute to both potency and solubility.
A primary amino group: The 4-amino group on the benzamide (B126) ring can serve as a hydrogen bond donor and can be a crucial point of interaction to enhance selectivity and potency.
In the context of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, the N-(pyridin-3-yl) amide core is a recognized pharmacophore. nih.gov For compounds targeting BCR-ABL kinase, the N-phenylbenzamide scaffold is also a well-established starting point for inhibitor design. mdpi.com The 4-aminopyrazolopyrimidine scaffold, another important pharmacophore in kinase inhibition, highlights the recurring theme of a heteroaromatic ring system capable of forming specific hydrogen bonds within the kinase hinge region. nih.gov
Based on these related structures, the critical pharmacophoric elements of this compound likely involve the precise orientation of the amide bond, the hydrogen bonding capacity of the 4-amino group, and the positioning of the pyridine nitrogen.
Impact of Substituent Modifications on Compound Potency and Selectivity
The potency and selectivity of this compound can be significantly modulated by introducing various substituents at different positions on its core structure. SAR studies on analogous series provide a predictive framework for understanding these effects.
Modifications on the Benzamide Ring:
Substituents on the phenyl ring of the benzamide moiety can influence binding affinity and pharmacokinetic properties. In a series of nilotinib-related N-phenylbenzamide derivatives targeting BCR-ABL kinase, the introduction of methyl, bromo, or trifluoromethyl groups at various positions on the benzamide ring had varied effects on inhibitory activity. mdpi.com For instance, the position of these substituents was critical, with some analogues showing improved potency while others had diminished activity. This suggests that the electronic and steric properties of substituents on the benzamide ring of this compound would likely have a profound impact on its biological profile.
Modifications on the Pyridine Ring:
The pyridine ring is another key area for modification. In studies of N-(pyridin-3-yl)-2-amino-isonicotinamides as GSK-3 inhibitors, substitutions on the pyridine ring were extensively explored. nih.gov The placement of different functional groups can alter the electronic distribution of the ring, affecting its interaction with the target protein and potentially improving selectivity against other kinases.
Modifications of the Amide Linker:
Table 1: Predicted Impact of Substituent Modifications on this compound Activity (Based on Analogous Compounds)
| Modification Site | Substituent Type | Predicted Effect on Potency | Rationale from Analogous Studies |
| Benzamide Ring (ortho- to amino) | Small alkyl (e.g., -CH₃) | Potentially increase | Can provide favorable hydrophobic interactions. mdpi.com |
| Benzamide Ring (meta- to amino) | Halogen (e.g., -Br, -Cl) | Variable | May alter electronic properties and binding orientation. mdpi.com |
| Pyridine Ring (various positions) | Electron-withdrawing group | Potentially increase | Can modulate pKa and hydrogen bonding capacity. nih.gov |
| Pyridine Ring (various positions) | Electron-donating group | Variable | Can enhance π-π stacking but may also lead to steric clashes. nih.gov |
| 4-Amino Group | Acylation/Alkylation | Likely decrease | This group is often a key hydrogen bond donor. |
| Amide NH | Methylation | Likely decrease | The hydrogen bond donating ability is critical for hinge binding. |
This table is predictive and based on findings from structurally related but distinct chemical series. The actual effects would need to be confirmed experimentally for this compound.
Rational Design and Synthesis of Novel this compound Analogues with Enhanced Properties
The rational design of novel analogues of this compound with enhanced properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles, can be guided by the SAR principles discussed above and by computational methods.
Scaffold Hopping and Bioisosteric Replacement:
One common strategy is scaffold hopping, where the core structure is replaced with a different but functionally similar one. For example, the pyrazolo[3,4-b]pyridine scaffold has been successfully used as a bioisostere for the pyridine ring in the design of TRK inhibitors, as the pyrazole (B372694) portion can also act as a hydrogen bond center. nih.gov Similarly, the benzamide portion could be replaced with other aromatic systems to explore new interactions with the target.
Structure-Based Drug Design:
If the crystal structure of this compound bound to its biological target were available, structure-based drug design would be a powerful tool. This approach allows for the visualization of the binding site and the design of new analogues that can form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts. Molecular docking studies, even without a co-crystal structure, can provide valuable hypotheses about the binding mode and guide the design of new compounds. For instance, docking studies with imidazole-based N-phenylbenzamide derivatives have helped to rationalize their anticancer activity. nih.gov
Synthesis of Novel Analogues:
The synthesis of novel analogues would typically involve the coupling of a substituted 4-aminobenzoic acid derivative with a substituted 3-aminopyridine (B143674). The specific substituents would be chosen based on the desired modifications to probe the SAR. For example, to investigate the role of the 4-amino group, analogues with this group at the 2- or 3-position of the benzoyl ring could be synthesized. Similarly, analogues with the pyridine nitrogen at the 2- or 4-position would reveal the importance of its specific location for biological activity.
An example of a synthetic approach for generating analogues could involve the amidation reaction between an activated carboxylic acid (like an acyl chloride or using coupling reagents) and an amine.
Table 2: Proposed Novel Analogues of this compound for SAR Exploration
| Analogue Name | Modification from Parent Compound | Rationale for Synthesis |
| 2-Amino-N-(pyridin-3-yl)benzamide | Isomeric shift of the amino group | To probe the importance of the 4-position for activity. |
| 4-Amino-N-(pyridin-2-yl)benzamide | Isomeric shift of the pyridine nitrogen | To evaluate the role of the pyridine nitrogen position in target binding. |
| 4-Amino-3-methyl-N-(pyridin-3-yl)benzamide | Addition of a methyl group to the benzamide ring | To explore hydrophobic interactions in the binding pocket. |
| 4-Amino-N-(5-chloropyridin-3-yl)benzamide | Addition of a chloro group to the pyridine ring | To investigate the effect of an electron-withdrawing group on the pyridine ring. |
The synthesis and subsequent biological evaluation of these and other rationally designed analogues would provide a more complete picture of the structure-activity landscape for this chemical series, paving the way for the development of compounds with optimized therapeutic potential.
Preclinical Development Considerations and Future Research Directions
Investigation of Solid Forms for Pharmaceutical Development
The solid-state properties of an active pharmaceutical ingredient (API) are fundamental to its stability, manufacturability, and bioavailability. While specific experimental data for 4-Amino-N-pyridin-3-ylbenzamide is not extensively available in public literature, the investigation of its solid forms remains a critical step for any future pharmaceutical development.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a drug. Different polymorphs can exhibit variations in solubility, melting point, and stability, which in turn affect dissolution rate and bioavailability. For related structures, such as sulfonamides, extensive studies on polymorphism have been conducted. For instance, sulfapyridine, a compound with a similar pyridine (B92270) ring, is known to exist in multiple polymorphic forms. The investigation into the potential for this compound to form different polymorphs or hydrates (crystalline forms containing water) is a crucial area for future research. Such studies would typically involve screening various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) and characterizing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
The formation of salts is a common strategy to improve the solubility and bioavailability of ionizable drug candidates. This compound possesses basic nitrogen atoms in its pyridine ring and a primary amino group, making it a candidate for salt formation with various pharmaceutically acceptable acids. The resulting salts can exist in either crystalline or amorphous forms. Crystalline salts are often preferred for their stability and reproducibility, while amorphous forms can offer enhanced solubility, albeit often with lower physical stability. A comprehensive salt screening study would involve reacting the parent compound with a range of counter-ions and characterizing the resulting solid forms. This process aims to identify a salt with optimal properties for formulation development. The synthesis of an ion-associate complex of a related benzamide (B126) derivative, 4-amino-N-[2-(diethylamino)ethyl]benzamide, with tetraphenylborate (B1193919) highlights a strategy to modify the physicochemical properties of such compounds. mdpi.com
Advanced In Vitro and In Vivo Pharmacological Characterization Studies
While detailed pharmacological data for this compound is scarce, research on related aminobenzamide and pyridin-3-yl derivatives provides a framework for its potential biological activities. Derivatives of 2-aminobenzamide (B116534) have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. nih.govnih.gov This suggests that this compound could be a scaffold for developing new anti-infective agents.
Advanced in vitro studies would be necessary to determine the specific molecular targets of this compound. Given the prevalence of the benzamide moiety in kinase inhibitors, initial screening against a panel of protein kinases would be a logical step. Subsequent in vivo studies in relevant animal models would be essential to evaluate its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and preliminary safety profile.
Translational Potential and Therapeutic Applications of this compound and its Derivatives
The translational potential of this compound and its derivatives appears to be centered on areas such as oncology and infectious diseases. The structural motif of a substituted benzamide is present in numerous approved and investigational drugs, particularly kinase inhibitors. For example, derivatives of N-(pyridin-3-yl)benzamide have been explored as potent inhibitors of various kinases.
The development of derivatives is a key strategy to optimize the therapeutic potential of a lead compound. By modifying the core structure of this compound, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties. For instance, N-acylated furazan-3-amine derivatives containing a benzamide moiety have shown promising antiplasmodial activity, suggesting a potential application in treating malaria. The study of these derivatives provides valuable structure-activity relationship (SAR) data that can guide the design of new, more effective therapeutic agents based on the this compound scaffold.
Identification of Emerging Research Areas and Unexplored Biological Targets
Beyond the established areas of kinase inhibition and antimicrobial activity, the this compound scaffold may have potential in other therapeutic areas. The exploration of novel biological targets is a continuous effort in drug discovery. High-throughput screening of this compound and a library of its derivatives against a broad range of biological targets could uncover unexpected activities.
Q & A
Q. What are the common synthetic routes for 4-Amino-N-pyridin-3-ylbenzamide, and what coupling agents are typically employed?
The synthesis of this compound generally involves multi-step reactions. A key intermediate is the pyridine derivative, which undergoes chlorination or trifluoromethylation via electrophilic aromatic substitution (). Subsequent coupling with a benzyl halide under basic conditions forms the intermediate. The final amidation step employs 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents in dimethyl sulfoxide (DMSO), achieving yields up to 83% ( ). Triethylamine is often used to neutralize byproducts during activation ( ).
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with ≥99.9% purity thresholds is critical for assessing purity ( ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by verifying aromatic proton environments and amide bond formation ( ). Mass spectrometry (MS) validates molecular weight, particularly for intermediates like 4-(chloromethyl)benzamide derivatives ( ). Thermal stability can be assessed via differential scanning calorimetry (DSC) ().
Q. What in vitro assays are suitable for initial screening of biological activity in kinase inhibition studies?
Enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based kinase inhibition assays are recommended. For example, PIM1 kinase inhibition studies use 3-cyano-4-phenyl-6-(3-bromo-6-hydroxyphenyl)-2(1H)-pyridone as a reference inhibitor ( ). Dose-response curves (IC₅₀ values) should be generated at concentrations ≤10 µM, with triplicate measurements to ensure reproducibility ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Discrepancies may arise from poor pharmacokinetics or metabolite interference. Address this by:
- Conducting ADME studies to assess bioavailability and plasma stability ().
- Performing metabolite profiling using LC-MS to identify degradation products ().
- Validating target engagement in vivo via radiolabeled tracer assays ().
- Applying data triangulation by cross-referencing results from orthogonal assays (e.g., Western blotting vs. enzymatic activity) ().
Q. What computational strategies are effective in predicting the binding affinity of this compound to kinase targets?
Molecular docking (e.g., AutoDock Vina) can predict binding poses to ATP-binding pockets. Molecular dynamics (MD) simulations (>100 ns) assess stability of protein-ligand complexes, with binding free energy calculations (MM-PBSA/GBSA) providing quantitative affinity estimates (). Machine learning models trained on kinase inhibitor datasets (e.g., ChEMBL) improve predictive accuracy for off-target effects ().
Q. How can reaction conditions be optimized to minimize byproducts during the amidation step?
Use design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and base concentration. For example:
Q. What methodologies are recommended for analyzing thermal degradation pathways of this compound?
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies volatile degradation products. Isothermal stress testing at 40–60°C under humid conditions accelerates degradation, with LC-MS/MS characterizing non-volatile byproducts (). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions ().
Data Analysis and Contradiction Management
Q. How should researchers address contradictory results in enzymatic inhibition assays?
Q. What statistical approaches validate the significance of structure-activity relationship (SAR) data?
- Multivariate regression analysis quantifies the impact of substituents (e.g., trifluoromethyl groups) on activity ().
- Cluster analysis groups compounds with similar activity profiles, reducing false positives ().
- Bootstrapping generates confidence intervals for IC₅₀ values ().
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
